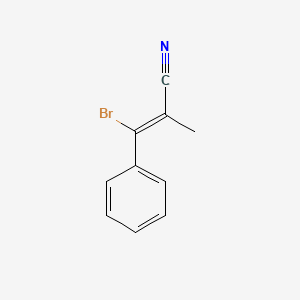
Terephthalic acid bis-(4-chloro-phenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terephthalic acid bis-(4-chloro-phenyl) ester is an organic compound that belongs to the family of terephthalates It is characterized by the presence of two ester groups attached to a terephthalic acid core, with each ester group linked to a 4-chloro-phenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of terephthalic acid bis-(4-chloro-phenyl) ester typically involves the esterification of terephthalic acid with 4-chloro-phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Terephthalic acid+24-chloro-phenolAcid catalystTerephthalic acid bis-(4-chloro-phenyl) ester+2Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards ester formation.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of strong acids or bases, resulting in the formation of terephthalic acid and 4-chloro-phenol.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chloro groups on the phenyl rings can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: Terephthalic acid and 4-chloro-phenol.
Reduction: Terephthalic acid bis-(4-hydroxy-phenyl) ester.
Substitution: Products depend on the nucleophile used.
Applications De Recherche Scientifique
Terephthalic acid bis-(4-chloro-phenyl) ester has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polycarbonates, which are valuable for their mechanical properties and thermal stability.
Materials Science: The compound is explored for its potential in creating high-performance materials with specific properties such as flame retardancy and chemical resistance.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of coatings, adhesives, and plasticizers.
Mécanisme D'action
The mechanism of action of terephthalic acid bis-(4-chloro-phenyl) ester in its various applications depends on the specific context:
Polymerization: In polymer chemistry, the ester groups react with diols or diamines to form long polymer chains through condensation reactions.
Biological Activity: If the compound or its derivatives exhibit biological activity, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparaison Avec Des Composés Similaires
Terephthalic Acid Bis-(4-Hydroxy-Phenyl) Ester: Similar structure but with hydroxy groups instead of chloro groups.
Terephthalic Acid Bis-(4-Methyl-Phenyl) Ester: Similar structure but with methyl groups instead of chloro groups.
Terephthalic Acid Bis-(4-Ethyl-Phenyl) Ester: Similar structure but with ethyl groups instead of chloro groups.
Uniqueness: Terephthalic acid bis-(4-chloro-phenyl) ester is unique due to the presence of chloro groups, which can impart specific properties such as increased chemical resistance and potential for further functionalization through nucleophilic substitution reactions.
Propriétés
Numéro CAS |
24707-03-7 |
|---|---|
Formule moléculaire |
C20H12Cl2O4 |
Poids moléculaire |
387.2 g/mol |
Nom IUPAC |
bis(4-chlorophenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H12Cl2O4/c21-15-5-9-17(10-6-15)25-19(23)13-1-2-14(4-3-13)20(24)26-18-11-7-16(22)8-12-18/h1-12H |
Clé InChI |
OJKLQLPFXPZAJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)Cl)C(=O)OC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3-nitrophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11701702.png)
![4-[3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B11701711.png)
![Ethyl 5-((4-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11701730.png)
![3-{5-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11701731.png)
![(2E)-5-[(2-Chlorophenyl)methyl]-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11701741.png)
![Ethyl 5-(4-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11701744.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11701747.png)

![Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate](/img/structure/B11701753.png)

![(2E)-1-(2-methylphenyl)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B11701767.png)
![{[(3Z)-1-{4-[(3Z)-3-[(Carbamothioylamino)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]butyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea](/img/structure/B11701776.png)

![1-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}naphthalen-2-ol](/img/structure/B11701788.png)
